molecular formula C7H6ClNO3 B146433 4-Chloro-2-nitroanisole CAS No. 89-21-4

4-Chloro-2-nitroanisole

Cat. No.: B146433
CAS No.: 89-21-4
M. Wt: 187.58 g/mol
InChI Key: OSAYFGJUEOYRHY-UHFFFAOYSA-N
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Description

4-Chloro-2-nitroanisole: is an organic compound with the molecular formula C7H6ClNO3 . It appears as a yellow crystalline powder and is characterized by a chlorine atom attached to the fourth carbon of an anisole ring, with a nitro group attached to the second carbon . This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroanisole can be synthesized through the nitration of 4-chloroanisole. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-Chloro-2-methoxyaniline.

    Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-nitroanisole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-nitroanisole is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications compared to its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity in various chemical transformations.

Properties

IUPAC Name

4-chloro-1-methoxy-2-nitrobenzene
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InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSAYFGJUEOYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6ClNO3
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DSSTOX Substance ID

DTXSID90237469
Record name 4-Chloro-2-nitroanisole
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Molecular Weight

187.58 g/mol
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Physical Description

Solid; [Alfa Aesar MSDS]
Record name 4-Chloro-2-nitroanisole
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CAS No.

89-21-4
Record name 4-Chloro-1-methoxy-2-nitrobenzene
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Record name 4-chloro-2-nitroanisole
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Synthesis routes and methods I

Procedure details

0.072 mol (12.6 g) of 4-chloro-2-nitrophenol, 40 ml of acetone and 9.72 g of potassium carbonate are introduced into a 250 ml three-necked flask equipped with a stirring system, a thermometer and a condenser. The mixture is brought to 40° C. and 9.72 g of dimethyl sulphate are then added drop by drop; the mixture is heated under reflux for 5 hours; the potassium sulphate is separated; the acetone solution is concentrated under reduced pressure and the 4-chloro-2-nitroanisole is precipitated. It is separated and then crystallized in a water/acetone mixture.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Nitroanisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to the reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 2-nitro-4-chloroanosole (55%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 4-chloro-2-nitroanisole challenging?

A1: Synthesizing polychlorinated anisole derivatives, like this compound, can be challenging due to the potential for forming multiple isomers. Direct chlorination often leads to mixtures, requiring complex separation techniques.

Q2: What innovative approach was used to synthesize 2-amino-3,4,5-trichloroanisole, a compound related to this compound?

A: Researchers successfully synthesized 2-amino-3,4,5-trichloroanisole, a related compound, starting from p-dichlorobenzene. [] The process involved a series of reactions: nitration, methoxylation, and reduction to obtain 2-amino-4-chloroanisole. Subsequent repeated chlorination of this intermediate yielded the desired 2-amino-3,4,5-trichloroanisole without any unwanted isomers. [] This method highlights a controlled approach to achieving specific chlorination patterns in anisole derivatives.

Q3: How does the presence of an intramolecular hydrogen bond affect the dipole moment in o-nitrophenol compared to this compound?

A: Research indicates that the presence of an intramolecular hydrogen bond in o-nitrophenol significantly influences its dipole moment. [] When comparing the calculated and observed dipole moments, a discrepancy arises in o-nitrophenol and its derivatives, which is not observed in o-nitroanisole (the parent compound of this compound) and its derivatives. [] This difference suggests that the intramolecular hydrogen bond in o-nitrophenol alters the electron distribution within the molecule, leading to the observed difference in dipole moment compared to this compound, which lacks this specific hydrogen bond.

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